3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester(9CI)
Description
3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester(9CI) is a structurally complex thiophene derivative characterized by:
- A 3-thiophenecarboxylic acid backbone.
- A methyl ester group at the carboxylic acid position.
- A 5-phenyl substituent on the thiophene ring.
- An amide linkage to a 3-chloro-4-fluorobenzo[b]thiophene moiety.
This compound combines aromatic, halogenated, and heterocyclic elements, which are common in bioactive molecules and materials science applications. Its synthesis likely involves coupling 3-thiophenecarboxylic acid derivatives with halogenated benzo[b]thiophene precursors, followed by esterification .
Properties
IUPAC Name |
methyl 2-[(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)amino]-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO3S2/c1-27-21(26)12-10-15(11-6-3-2-4-7-11)29-20(12)24-19(25)18-17(22)16-13(23)8-5-9-14(16)28-18/h2-10H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPPTSTXJXPLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester(9CI) involves multiple steps, typically starting with the preparation of the thiophene and benzo[b]thiophene intermediates. The reaction conditions often include the use of reagents such as chlorinating agents, fluorinating agents, and coupling reagents to introduce the desired functional groups. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the thiophene and benzo[b]thiophene moieties allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Data
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